Fmoc-HoPhe-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-L-homophenylalanine, is a non-canonical amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS). As a homolog of L-phenylalanine, it features an additional methylene group in its side chain, extending the distance between the peptide backbone and the terminal phenyl ring. This structural modification is employed by peptide chemists to systematically alter the hydrophobicity, conformational flexibility, and enzymatic stability of synthetic peptides, making it a critical tool for developing peptidomimetics and peptide-based therapeutics.
Substituting Fmoc-HoPhe-OH with its lower homolog, Fmoc-Phe-OH, is often unviable for performance-driven applications. The single additional methylene unit (-CH2-) is not a trivial spacer; it fundamentally increases the rotational freedom of the side chain. This increased flexibility alters the precise spatial positioning of the phenyl group relative to the peptide backbone, which can decisively impact ligand-receptor binding interactions, change the propensity for forming specific secondary structures like β-sheets, and modify the peptide's susceptibility to enzymatic cleavage by proteases that recognize phenylalanine. Consequently, replacing HoPhe with Phe can lead to a significant loss of biological potency, altered selectivity, or reduced metabolic stability.
In the development of enzyme inhibitors, the homophenylalanine scaffold provides a more potent backbone than phenylalanine. A direct comparison of phosphonic acid analogues targeting human alanine aminopeptidase (hAPN) demonstrated that the homophenylalanine derivative was more than twice as potent as the corresponding phenylalanine derivative. The authors suggest the greater flexibility of the longer side chain in homophenylalanine allows for a better fit within the hydrophobic S1 binding pocket of the enzyme.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
| Target Compound Data | Homophenylalanine Analogue: 0.58 ± 0.02 µM |
| Comparator Or Baseline | Phenylalanine Analogue: 1.35 ± 0.10 µM |
| Quantified Difference | 2.3-fold higher potency (lower Ki) |
| Conditions | Inhibition of human alanine aminopeptidase (hAPN/CD13) in vitro. |
For researchers designing competitive enzyme inhibitors, starting with a homophenylalanine scaffold can provide a significant potency advantage over the more common phenylalanine structure.
The choice between homophenylalanine and phenylalanine can act as a switch to control the secondary structure of a peptide. In a study on self-assembling dehydrotripeptides, the sequence motif containing homophenylalanine (Hph-ΔPhe) adopted a β-sheet secondary structure. In contrast, the diastereomeric peptide with the same components but a phenylalanine-containing motif (Phe-ΔPhe) exhibited a random coil structure under identical conditions.
| Evidence Dimension | Predominant Secondary Structure (from Circular Dichroism) |
| Target Compound Data | Peptide with Hph-ΔPhe motif: β-sheet structure |
| Comparator Or Baseline | Peptide with Phe-ΔPhe motif: Random coil structure |
| Quantified Difference | Qualitative shift from ordered β-sheet to disordered random coil |
| Conditions | N-succinylated dehydrotripeptides in aqueous solution, triggered for self-assembly. |
This provides a tool for rationally designing peptide-based biomaterials; using HoPhe can enforce a specific, ordered conformation essential for applications like hydrogel formation or to mitigate undesirable aggregation during synthesis.
Structure-activity relationship studies on cyclic opioid peptides have established that the side-chain length of the aromatic residue at position 3 is a critical determinant of receptor binding and selectivity. Research on analogues of the highly µ-receptor selective peptide H-Tyr-D-Orn-Phe-Asp-NH2 concluded that this specific structural parameter is vital for receptor affinity. This finding underscores that even a single methylene group modification, as in homophenylalanine, can fundamentally alter the topographical fit of a peptide into a receptor's binding pocket, thereby changing its pharmacological profile. While this study did not directly compare HoPhe and Phe, it validates the principle that their side chains are not functionally equivalent in receptor-ligand interactions.
| Evidence Dimension | Receptor Affinity & Selectivity |
| Target Compound Data | Side-chain length is a critical parameter for receptor binding. |
| Comparator Or Baseline | Implicit baseline of a fixed side-chain length. |
| Quantified Difference | Not quantified in this study, but identified as a critical factor. |
| Conditions | In vitro binding assays (µ- and δ-receptors) for cyclic opioid peptide analogues. |
This justifies the procurement of Fmoc-HoPhe-OH for projects requiring fine-tuning of receptor selectivity or affinity, as substituting it with Fmoc-Phe-OH would negate the intended structural modification.
Where the goal is to develop potent inhibitors against targets like aminopeptidases, Fmoc-HoPhe-OH is the appropriate choice. Its structure provides a more potent inhibitory scaffold compared to phenylalanine, offering a superior starting point for lead optimization campaigns.
For applications in biomaterials science, such as the design of self-assembling peptides for hydrogels, Fmoc-HoPhe-OH can be used to enforce specific secondary structures like β-sheets, which are often crucial for fibrillation and gelation processes.
In the synthesis of peptide ligands for G-protein coupled receptors (GPCRs), such as opioid or melanocortin receptors, Fmoc-HoPhe-OH serves as a strategic tool to probe and optimize the fit within receptor binding pockets, potentially improving affinity or altering selectivity between receptor subtypes.
Incorporating homophenylalanine is a rational strategy to increase a peptide's resistance to degradation by proteases that specifically recognize and cleave after phenylalanine residues, thereby extending the in vivo half-life of a potential therapeutic.
Irritant